molecular formula C20H23N5O3S B6500429 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 863002-62-4

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6500429
CAS No.: 863002-62-4
M. Wt: 413.5 g/mol
InChI Key: CPKMWFPAWLYLGJ-UHFFFAOYSA-N
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Description

The compound “2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a type of heterocyclic compound . It belongs to the class of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidin-4-yl group attached to a sulfanyl group, which is further attached to an acetamide group with a 2-methylphenyl substituent .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

Future Directions

The future directions for the study of this compound could include further exploration of its biological activities and potential applications in the medical and pharmaceutical fields . Additionally, new synthetic routes and reactions involving this compound could be investigated .

Mechanism of Action

Target of Action

ZINC04139018, also known as SR-01000907568 or 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including protein synthesis and cell division .

Mode of Action

The compound interacts with its targets by modulating the activity of zinc-dependent proteins. This modulation can lead to changes in the biochemical and physiological effects of these proteins, including their organ-specific actions . The compound’s interaction with its targets can also influence cellular levels of zinc .

Biochemical Pathways

ZINC04139018 affects several biochemical pathways. It influences the proliferation , apoptosis , and antioxidant defenses of cells . The compound achieves these effects through the modulation of zinc-dependent proteins, which are key components of these pathways .

Pharmacokinetics

The pharmacokinetics of ZINC04139018 involves its absorption, distribution, metabolism, and excretion (ADME) from the body . These properties impact the compound’s bioavailability, which is the degree and rate at which the compound is absorbed into the body’s systemic circulation .

Result of Action

The action of ZINC04139018 results in several molecular and cellular effects. For instance, it can lead to an imbalance of zinc, which is associated with neuronal damage related to traumatic brain injury, stroke, and seizures . The compound’s action can also influence the pathophysiology and treatment of affective disorders .

Action Environment

The action, efficacy, and stability of ZINC04139018 can be influenced by various environmental factors. For example, the compound’s absorption can be affected by the form in which it is ingested . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other drugs or nutrients .

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-11(2)16-22-17-15(19(27)25(5)20(28)24(17)4)18(23-16)29-10-14(26)21-13-9-7-6-8-12(13)3/h6-9,11H,10H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKMWFPAWLYLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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